3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate acetophenone derivatives with aldehydes in the presence of ethanol or other solvents. For instance, a compound with dichlorophenyl and trimethoxyphenyl groups was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde . This suggests that a similar approach could be used for synthesizing 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one, using 2,5-dimethoxybenzaldehyde and an appropriate chloroacetophenone derivative.
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common techniques used to confirm the molecular structure of synthesized compounds. For example, the absolute molecular configuration of a related compound was investigated by X-ray crystallography, revealing intermolecular hydrogen bonds and the cis configuration of substituents . These techniques could similarly be applied to determine the molecular structure of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from HOMO and LUMO analysis, which indicates the charge transfer within the molecule and potential sites for electrophilic and nucleophilic attacks. For instance, the negative electrostatic potential regions in related compounds are localized over the carbonyl group and phenyl rings, suggesting these as sites for electrophilic attack . This information can be extrapolated to predict the reactivity of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one in various chemical reactions.
Physical and Chemical Properties Analysis
The physical properties, such as melting points and crystal forms, can vary depending on the compound and its interactions with solvents. For example, a compound with dimethoxyphenyl groups was found to crystallize in different forms with varying melting points when recrystallized from different solvents . The vibrational spectra, obtained through FT-IR and FT-Raman spectroscopy, provide insights into the functional groups present and their interactions . Theoretical calculations, such as density functional theory (DFT), can complement experimental findings to predict vibrational wavenumbers and assess the stability of the molecule . These methods would be applicable to analyze the physical and chemical properties of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Structural Analysis : The compound "3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one" is structurally related to various synthesized compounds that have been analyzed for their chemical properties and potential applications. For example, a study on the synthesis of (2E)-1-(5-Chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one discusses the molecular structure and intermolecular interactions within the crystal, highlighting the importance of chlorothiophene and dimethoxyphenyl groups in chemical synthesis Prabhu et al., 2011.
Photochemical Behavior : The photochemical behaviors of compounds similar to "3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one" have been studied, revealing that the presence of electron-donor groups on the phenyl ring influences their reactivity and potential for cyclization to flavones, which are valuable in various applications Košmrlj & Šket, 2007.
Cocrystal Formation : Research on cocrystals of related compounds indicates the potential for designing materials with specific properties through weak intermolecular interactions, such as C—H⋯O and π–π interactions, which are essential for understanding the solid-state behavior of chemical compounds Ng et al., 2006.
Polymerization Initiators : Derivatives of "3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one" have been utilized in the synthesis of polymerization initiators, demonstrating the compound's versatility in creating polymers with specific characteristics Feng, 2005.
Applications in Material Science and Catalysis
Nonlinear Optical Properties : Studies on derivatives show significant potential in nonlinear optical applications due to their high nonlinear refractive index and absorption coefficients, indicating their use in optical limiting and other photonic technologies Razvi et al., 2019.
Catalytic Activities : The synthesis and catalytic applications of "3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one" derivatives in transfer hydrogenation reactions have been explored, with some compounds showing excellent conversion rates, demonstrating the compound's utility in synthetic chemistry and potentially in industrial processes Aydemir et al., 2014.
Safety And Hazards
properties
IUPAC Name |
3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEWSWMETKFBGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393234 |
Source
|
Record name | 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
CAS RN |
50786-60-2 |
Source
|
Record name | 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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